BenchChemオンラインストアへようこそ!

N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine

Lipophilicity CNS penetration Physicochemical profiling

N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine (CAS 929823-13-2, ChemDiv Compound ID Y043-2508) is a synthetic indole-piperazine hybrid featuring a dual urea/amide architecture that connects an indole-3-carbonyl group through a piperazine ring to a beta-alanine carboxylate terminus. The compound has a molecular formula of C17H20N4O4 and a molecular weight of 344.37 g/mol.

Molecular Formula C17H20N4O4
Molecular Weight 344.371
CAS No. 929823-13-2
Cat. No. B2888635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine
CAS929823-13-2
Molecular FormulaC17H20N4O4
Molecular Weight344.371
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCCC(=O)O
InChIInChI=1S/C17H20N4O4/c22-15(23)5-6-18-17(25)21-9-7-20(8-10-21)16(24)13-11-19-14-4-2-1-3-12(13)14/h1-4,11,19H,5-10H2,(H,18,25)(H,22,23)
InChIKeyGMFFDZZDTNIQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine (CAS 929823-13-2): Physicochemical and Procurement Baseline for CNS-Focused Discovery Screening


N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine (CAS 929823-13-2, ChemDiv Compound ID Y043-2508) is a synthetic indole-piperazine hybrid featuring a dual urea/amide architecture that connects an indole-3-carbonyl group through a piperazine ring to a beta-alanine carboxylate terminus . The compound has a molecular formula of C17H20N4O4 and a molecular weight of 344.37 g/mol . It is an achiral small molecule with a predicted logP of 0.3174, logD (pH 7.4) of −2.3783, and a topological polar surface area (PSA) of 81.85 Ų . The compound is listed in the ChemDiv screening compound catalog (17 mg available, 1-week shipping) and is registered in the ZINC database (ZINC13807558) with no documented clinical trial usage [1]. Its predicted pKa of 4.71 ± 0.10 indicates the terminal carboxylic acid is largely ionized at physiological pH, a property that distinguishes it from most indole-piperazine analogs that lack a free carboxylate .

Why N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine Cannot Be Replaced by Generic Indole-Piperazine Analogs in Discovery Campaigns


The indole-piperazine scaffold is pharmacologically prolific, with well-characterized subclasses acting as potent 5-HT2A antagonists (e.g., EMD 281014, Ki = 0.87 nM) and CB1 receptor agonists (EC50 < 10⁻⁷ M required for activity) [1]. However, the target compound occupies a distinct physicochemical space that fundamentally alters its developability profile relative to these established analogs. Its logD of −2.38 contrasts sharply with EMD 281014's logP of 3.86, predicting a >1000-fold difference in octanol-water partitioning that directly affects membrane permeability, protein binding, and CNS penetration . Furthermore, the beta-alanine carboxylate terminus (pKa 4.71) provides a titratable handle absent in the simpler 3-(piperazin-1-ylcarbonyl)-1H-indole (MW 229.28, logP ~1.0) and in the closest catalog analog N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine (CAS 951943-03-6), which replaces the indole-carbonyl with an indole-propanoyl linker, adding two methylene units (ΔMW = +28.06 Da) . These differences are not cosmetic; they dictate differential solubility, salt-forming capacity, and metabolic liabilities that render simple one-for-one substitution invalid without full re-profiling.

Quantitative Differentiation Evidence for N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine Versus Closest Analogs


LogD Differential: ~4.2-Log-Unit Lower Lipophilicity Versus EMD 281014 Drives Distinct Pharmacokinetic Trajectory

The target compound exhibits a logD (pH 7.4) of −2.3783, compared to EMD 281014 (pruvanserin), which has a logP of 3.85698 . Although this is a logP-to-logD comparison (EMD 281014 logD at pH 7.4 is not publicly reported), the magnitude of difference (>6 log units if compared to logP, conservatively >4 log units if an estimated logD correction of ~2 units is applied for EMD 281014's basic piperazine) places the target compound firmly in a hydrophilic regime atypical for CNS-penetrant indole-piperazines . The ChemDiv-reported logSw of −2.1035 corresponds to an estimated aqueous solubility of ~7.9 mg/mL, substantially higher than typical indole-piperazine drug candidates .

Lipophilicity CNS penetration Physicochemical profiling Drug-likeness

Topological Polar Surface Area: Target Compound Exceeds EMD 281014 by 18.7 Ų, Crossing Key BBB Permeability Thresholds

The target compound has a calculated topological polar surface area (tPSA) of 81.85 Ų versus 63.13 Ų for EMD 281014, a difference of +18.72 Ų . The commonly cited tPSA threshold for favorable CNS penetration is <60–70 Ų for passive diffusion, with values above 80 Ų generally associated with poor passive BBB permeability [1]. The target compound's PSA of 81.85 Ų, combined with its negative logD and three hydrogen bond donors, places it beyond the typical CNS-penetrant chemical space, suggesting a peripherally-restricted disposition unless active transport mechanisms are engaged.

BBB permeability CNS drug design Polar surface area Property-based screening

Structural Differentiation: Shorter Carbonyl Linker vs. Propanoyl Analog Reduces Molecular Weight by 28 Da and Rotatable Bond Count

The closest cataloged structural analog is N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine (CAS 951943-03-6), which differs solely by the replacement of the indole-3-carbonyl group with an indole-3-propanoyl group, inserting two additional methylene units between the indole and the piperazine carbonyl . This results in a molecular weight increase from 344.37 to 372.43 Da (ΔMW = +28.06 Da) and adds two rotatable bonds, which predictably reduces ligand efficiency and increases conformational entropy penalty upon binding [1]. The target compound's more compact architecture (C17H20N4O4 vs C19H24N4O4) provides superior heavy-atom efficiency for fragment-based or target-based screening paradigms where MW minimization is prioritized.

Molecular recognition Ligand efficiency Structural analog Scaffold optimization

Beta-Alanine Carboxylate as a Functional Handle: pKa 4.71 Enables Salt Formation and pH-Dependent Solubility Modulation

The target compound features a terminal beta-alanine carboxylic acid with a predicted pKa of 4.71 ± 0.10 . At physiological pH (7.4), this group is >99.7% ionized, conferring a permanent negative charge that is absent in the vast majority of indole-piperazine pharmacologically active compounds, including EMD 281014 (a neutral 3-carbonitrile indole derivative) and the Merck N-(indolecarbonyl)piperazine 5-HT2A antagonist series (US 6,838,461), which generally lack ionizable carboxylate groups [1]. The presence of this ionizable center enables stoichiometric salt formation with pharmaceutically acceptable cations, provides a handle for pH-dependent solubility and dissolution rate manipulation, and creates a potential conjugation site for prodrug strategies (e.g., esterification to modulate permeability) [2].

Salt formation Formulation Ionizable group Aqueous solubility

Hydrogen Bond Donor Count: Three HBDs Exceed Typical Indole-Piperazine CNS Ligands, Altering Permeability and Solubility Profile

The target compound possesses three hydrogen bond donors (indole NH, urea/amide NH, and carboxylic acid OH), compared to zero HBDs for EMD 281014 and typically ≤1 HBD for most pharmacologically optimized indole-piperazine 5-HT2A antagonists or CB1 agonists [1]. The Lipinski Rule of Five flags compounds with >5 HBDs for potential oral absorption issues; while the target compound's HBD count of 3 remains within the rule, the qualitative increase relative to comparator compounds predicts reduced passive membrane permeability and increased aqueous solubility, consistent with its experimentally favorable logSw of −2.1035 (~7.9 mg/mL estimated) . The three HBDs also expand the compound's capacity for specific polar interactions with target protein residues, potentially enabling binding modes inaccessible to HBD-poor analogs.

Hydrogen bonding Permeability Drug-likeness ADME prediction

Dual Pharmacological Scaffold Potential: Distinct from Canonical 5-HT2A Antagonist and CB1 Agonist Indole-Piperazine Subclasses

Two major pharmacologically characterized subclasses of indole-piperazine compounds are (a) 5-HT2A receptor antagonists, exemplified by EMD 281014 (Ki = 0.87 nM; ~1500-fold selective over 5-HT2C, IC50 = 1334 nM) and the Merck N-(indolecarbonyl)piperazine series disclosed in US 6,838,461, which require specific aromatic substituents (phenethyl, fluorophenethyl) at the piperazine 4-position for high 5-HT2A affinity [1]; and (b) CB1 receptor agonists, exemplified by the Solvay 1-[(indol-3-yl)carbonyl]piperazine series (US 7,304,064), which demand EC50 < 10⁻⁷ M in a human CB1 reporter assay using CHO cells [2]. The target compound lacks the critical 4-phenethylpiperazine substituent required for 5-HT2A antagonism and lacks the tricyclic constraint or specific N-substitution pattern characteristic of high-affinity CB1 agonists, suggesting it may engage alternative target(s) or serve as a negative control for these well-characterized pharmacology pathways [1][2]. This receptor pharmacology divergence is a class-level inference based on structure-activity relationships established in the cited patents.

GPCR pharmacology 5-HT2A receptor CB1 receptor Target deconvolution

Optimal Application Scenarios for N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine Based on Quantified Differentiation Evidence


Peripherally-Restricted GPCR or Enzyme Screening Cascades Requiring Low CNS Penetration Risk

The combination of high tPSA (81.85 Ų), negative logD (−2.38), and three HBDs makes the target compound an intrinsically low-CNS-penetration candidate compared to classic CNS-active indole-piperazines such as EMD 281014 (PSA 63.13 Ų, logP 3.86) . For discovery programs targeting peripheral receptors (e.g., CB1 in metabolic tissues, 5-HT2A in vascular or platelet targets, or inflammatory GPCRs), the target compound's physicochemical profile predicts superior peripheral restriction, potentially reducing the CNS-mediated adverse effect liability that has plagued many CNS-penetrant indole-piperazine clinical candidates [1].

Fragment-Based or Ligand-Efficiency-Driven Hit Discovery Where MW Minimization Is Prioritized

With a molecular weight of 344.37 Da (vs. 372.43 Da for the propanoyl analog CAS 951943-03-6) and a compact dual-urea architecture, the target compound offers superior heavy-atom utilization for screening libraries that emphasize ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics . Its achiral nature further simplifies synthetic scale-up and eliminates the need for chiral separation, reducing procurement complexity and cost relative to stereoisomer-containing analogs .

Salt and Formulation Engineering Studies Leveraging the Ionizable Beta-Alanine Carboxylate

The carboxylic acid moiety (pKa 4.71) provides a titratable handle absent in comparator indole-piperazines, enabling systematic salt screening with pharmaceutically acceptable counterions (Na⁺, K⁺, Ca²⁺, meglumine, tromethamine) to optimize solubility, dissolution rate, and solid-state stability [2]. This functional group also supports pH-dependent release formulation strategies and prodrug derivatization (e.g., ester prodrugs to temporarily mask the carboxylate and enhance permeability), offering development options unavailable for the neutral or purely basic alternatives [2].

Negative Control or Selectivity Profiling Probe for Indole-Piperazine 5-HT2A and CB1 Pharmacology Pathways

Because the target compound lacks the 4-phenethylpiperazine substituent essential for high-affinity 5-HT2A antagonism (as defined in Merck patent US 6,838,461) and lacks the tricyclic constraint of CB1 agonists (US 7,304,064), it can serve as a structurally-matched negative control for selectivity profiling panels where off-target activity at 5-HT2A or CB1 receptors must be ruled out [3][4]. Its use alongside EMD 281014 (5-HT2A positive control) or a CB1 reference agonist enables robust counter-screening workflows in GPCR-targeted discovery programs [3][4].

Quote Request

Request a Quote for N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.